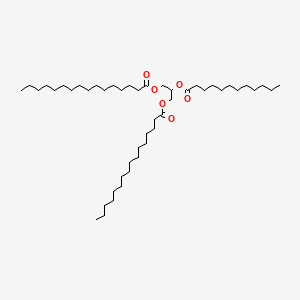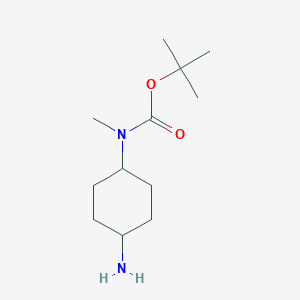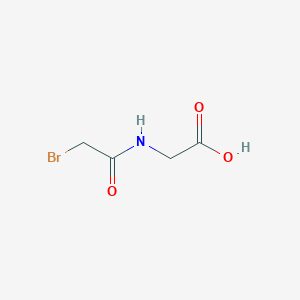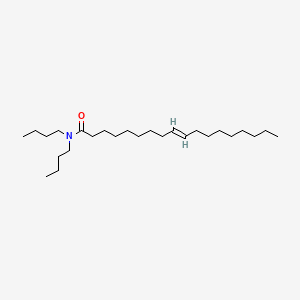
9-Octadecenamide, N,N-dibutyl-
Übersicht
Beschreibung
9-Octadecenamide, N,N-dibutyl-, also known as ODA, is an unsaturated amide that belongs to the class of long chain N-acyl compounds. It has a molecular formula of C26H51NO .
Molecular Structure Analysis
The molecular structure of 9-Octadecenamide, N,N-dibutyl- consists of 26 carbon atoms, 51 hydrogen atoms, and 1 nitrogen atom . The exact mass is 393.397064 Da .Physical and Chemical Properties Analysis
9-Octadecenamide, N,N-dibutyl- has a density of 0.9±0.1 g/cm3, a boiling point of 497.3±24.0 °C at 760 mmHg, and a flash point of 199.1±14.1 °C . It has a molar refractivity of 126.3±0.3 cm3, a polar surface area of 20 Å2, a polarizability of 50.1±0.5 10-24 cm3, and a molar volume of 455.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Neuromodulatory Properties
- Oleamide, identified as cis-9-octadecenamide, has been found in the cerebrospinal fluid of sleep-deprived animals and possesses sleep-inducing properties. This compound interacts with serotonergic systems and affects gap-junction communication in glial cells. Oleamide is hydrolyzed to oleic acid by a specific enzyme, indicating its role in signal inactivation in the brain (Cravatt et al., 1996).
Sleep and Biological Signaling
- Synthetic oleamide induces sleep and its rapid degradation by oleamide hydrolase, present in the cell membrane, suggests its function as a biological signaling molecule. The diversity of function in this class of molecules is attributed to variations in the alkane chain length and degree of unsaturation (Patterson et al., 1996).
Anti-inflammatory Effects
- Oleamide exhibits anti-inflammatory effects by inhibiting the production of proinflammatory mediators in microglial cells. It inhibits NF-kappaB activation and blocks the phosphorylation of various enzymes, indicating its potential in treating neuroinflammation-related conditions (Oh et al., 2010).
Synthesis and Function in Physiology
- Oleamide's synthesis involves cytochrome c, which catalyzes the formation of oleamide from oleoyl-CoA and ammonia. This process is relevant to sleep drive, thermoregulation, and antinociception, highlighting its physiological importance (Driscoll et al., 2007).
Anxiolytic Effects
- Studies demonstrate oleamide's anxiolytic-like effects in mice, both in group-housed and socially isolated conditions. This suggests a role for fatty acid amides in regulating anxiety-related behaviors (Wei et al., 2007).
Immunoregulatory Effects
- Oleamide has been shown to possess immunosuppressive properties, inhibiting the proliferation of primary lymphocytes and T- and B-cell lines, indicating its potential as a modulator of immune responses (Langstein et al., 1996).
Corrosion Inhibition
- N-[2-[(2-aminoethyl)amino]ethyl]-9-octadecenamide shows potential as a corrosion inhibitor in CO2-saturated solutions, offering applications in materials science and engineering (Desimone et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N,N-dibutyloctadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h15-16H,4-14,17-25H2,1-3H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGHPIVBMBXPCR-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323399 | |
| Record name | (E)-N,N-dibutyloctadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56630-41-2 | |
| Record name | (E)-N,N-dibutyloctadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


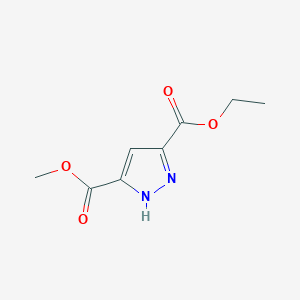
![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)
![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)


